molecular formula C19H24O6 B14797338 [(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate

[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate

Cat. No.: B14797338
M. Wt: 348.4 g/mol
InChI Key: XJUPOHKZSDZNBE-PHDYLPMUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This reaction is photo-dependent and can be completed in less than 15 minutes under ultraviolet light. The reaction conditions involve the use of pure Tagitinin C, which is readily available from Tithonia diversifolia .

Industrial Production Methods: Scaling up the photocyclization process has demonstrated a 100% yield of Tagitinin F. The isolation of Tagitinin F from a UV-irradiated extract is significantly higher compared to non-UV-irradiated extracts .

Chemical Reactions Analysis

Types of Reactions: Tagitinin F undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are effective.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .

Mechanism of Action

Tagitinin F exerts its effects primarily through the inhibition of nuclear factor-kappa B, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, Tagitinin F reduces the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor alpha . This mechanism is particularly effective in reducing inflammation without inducing apoptosis in neutrophils .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/t13?,14?,15?,18-,19+/m1/s1

InChI Key

XJUPOHKZSDZNBE-PHDYLPMUSA-N

Isomeric SMILES

CC1=CC2C(C(C[C@]3(C=C[C@@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Origin of Product

United States

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